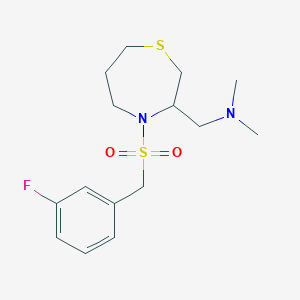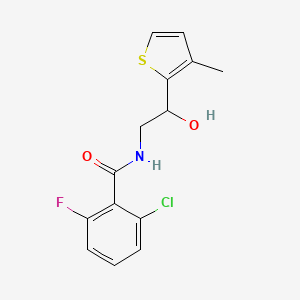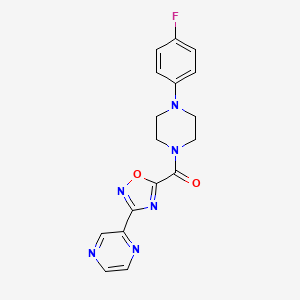
(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperazine moiety, a pyrazin-2-yl group, and a 1,2,4-oxadiazol-5-yl group. These groups are connected in a specific arrangement to form the overall structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . These reactions contribute to the formation of the compound’s unique structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies focus on the synthesis of novel heterocyclic compounds and their biological activities. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and characterized, showing good antibacterial and antifungal activity against a range of pathogens (Sanjeeva, Reddy, Venkata, 2022). Similarly, fluoroquinolone-azole-piperazine hybrids have been developed, demonstrating significant antimicrobial activity and DNA gyrase inhibition, suggesting their potential as therapeutic agents (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, Arumugam, 2019).
Structural Analysis and Characterization
Structural characterization and analysis of synthesized compounds provide crucial information about their potential applications. Research includes detailed structural exploration, such as Hirshfeld surface analysis, to understand intermolecular interactions and stability of the molecules (Prasad, Anandakumar, Raghu, Reddy, Urs, Naveen, 2018). Such analyses are fundamental for drug design and material science applications.
Biological Evaluations and Potential Therapeutic Applications
Compounds similar to (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone have been evaluated for various biological activities, including anticancer and antimicrobial effects. For example, certain derivatives have shown potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Naik, Mahanthesha, Suresh, 2022).
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O2/c18-12-1-3-13(4-2-12)23-7-9-24(10-8-23)17(25)16-21-15(22-26-16)14-11-19-5-6-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFMIQODOMLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

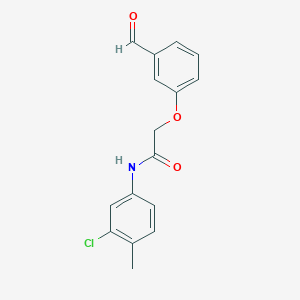
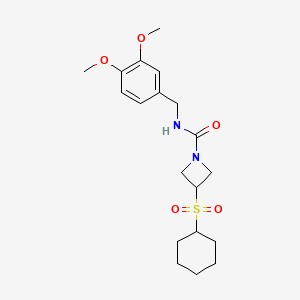
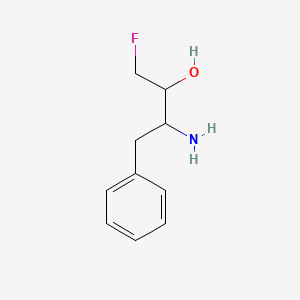
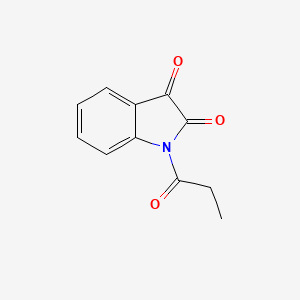
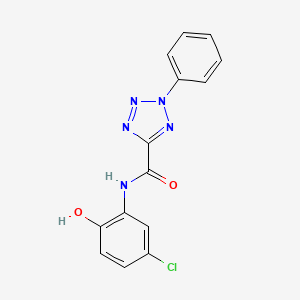

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)
![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)
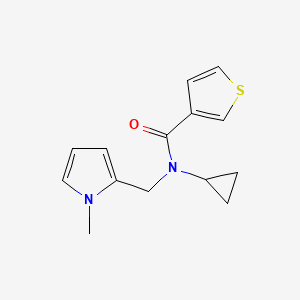
![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)
